N-(4-chlorophenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide
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Description
N-(4-chlorophenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C21H19ClN2O3S and its molecular weight is 414.9. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzamide backbone with a sulfamoyl group and a 4-chlorophenyl substituent. The presence of these functional groups contributes to its biological activity, particularly through interactions with specific biological targets.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of dihydropteroate synthase , an enzyme crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, positioning the compound as a potential antimicrobial agent.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antibacterial properties . The sulfamoyl group is particularly noted for its effectiveness against various bacterial strains, suggesting that this compound may also possess similar antimicrobial capabilities .
Anticancer Potential
In addition to its antibacterial effects, this compound has shown promise in anticancer research . Studies have demonstrated that related benzamide derivatives can inhibit specific protein kinases associated with cancer cell proliferation, including c-Abl and Bcr-Abl kinases. These kinases are often implicated in leukemia and other neoplastic diseases . The inhibition of these targets can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of sulfamoyl derivatives found that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent .
- Anticancer Activity : In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The IC50 values indicated a potent effect on cell viability, suggesting that this compound could be developed further as an anticancer drug .
Table 1: Biological Activity Summary
Table 2: IC50 Values for Anticancer Activity
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-2-24(19-6-4-3-5-7-19)28(26,27)20-14-8-16(9-15-20)21(25)23-18-12-10-17(22)11-13-18/h3-15H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPCPTNPYZDGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.